molecular formula C10H12FNO2 B1524043 2-Amino-4-(4-fluorophenyl)butanoic acid CAS No. 225233-79-4

2-Amino-4-(4-fluorophenyl)butanoic acid

Cat. No. B1524043
M. Wt: 197.21 g/mol
InChI Key: WMMMRQAUOPVWML-UHFFFAOYSA-N
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Description

“2-Amino-4-(4-fluorophenyl)butanoic acid” is an intermediate in the synthesis of carbamic acid esters, which are used as pharmaceuticals and research reagents . It has a CAS number of 225233-79-4 .


Molecular Structure Analysis

The molecular formula of “2-Amino-4-(4-fluorophenyl)butanoic acid” is C10H12FNO2 . The InChI code is 1S/C10H12FNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14) .


Physical And Chemical Properties Analysis

The molecular weight of “2-Amino-4-(4-fluorophenyl)butanoic acid” is 197.21 . It is a powder at room temperature .

Scientific Research Applications

Fluorescence Studies and Molecular Probing

  • Spectroscopic Investigations

    Research into the dual fluorescence effects of 2-amino-1,3,4-thiadiazoles, a category related to 2-Amino-4-(4-fluorophenyl)butanoic acid, highlights their potential as fluorescence probes. These compounds demonstrate specific molecular aggregation that induces charge transfer, making them suitable for biological and molecular medicine applications due to their ideal fluorescence probe characteristics (Budziak et al., 2019).

  • Fluorogenic Amino Acids for Protein Studies

    The development of fluorescent amino acids, such as dansylalanine, allows for the selective and efficient incorporation into proteins at defined sites. This technique facilitates in vitro and in vivo studies of protein structure, dynamics, localization, and biomolecular interactions, contributing significantly to biochemical and cellular research (Summerer et al., 2006).

  • Fluorescent Amino Acids in Chemical Biology

    Fluorescent and fluorogenic amino acids have been synthesized and applied in the design of novel artificial proteins and the investigation of biological processes. Their integration into peptide and protein scaffolds enables non-perturbative labeling, facilitating optical imaging and the study of protein–protein interactions in situ (Cheng et al., 2020).

Biomedical Applications

  • Biological Activity and Antimicrobial Properties

    Research into Schiff bases of gamma-aminobutyric acid and derivatives has shown potential in anticonvulsant activities and gamma-aminobutyric acid mimetic properties. Such compounds could provide insights into new therapeutic agents and deepen our understanding of their mechanisms of action (Kaplan et al., 1980).

  • Radiotracer Studies for Brain Research

    The development of fluoropyridyl ether analogues of baclofen, including those radiolabeled with ^18F, has enabled studies on the GABA_B receptor in the mouse brain. This research is crucial for advancing our understanding of neurological functions and disorders, demonstrating the potential for imaging GABA_B receptors in rodents and potentially in humans (Naik et al., 2018).

Optical and Sensor Development

  • Optical Sensors for Chemical Detection: The synthesis of cyano-substituted fluorescamine derivatives has improved the reactivity and fluorescence intensity for amino acid detection, surpassing the original fluorescamine in effectiveness. These compounds have applications in chemiluminescence systems, indicating their utility in developing sensitive optical sensors for various analytes (Motoyoshiya et al., 2018).

Safety And Hazards

“2-Amino-4-(4-fluorophenyl)butanoic acid” should be handled with care. Avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, seek immediate medical assistance .

properties

IUPAC Name

2-amino-4-(4-fluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMMRQAUOPVWML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101290376
Record name α-Amino-4-fluorobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(4-fluorophenyl)butanoic acid

CAS RN

225233-79-4
Record name α-Amino-4-fluorobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=225233-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Amino-4-fluorobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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